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Compound of Interest

Compound Name:
5-Hydroxy-2-methyl-4-nitrobenzoic

acid

Cat. No.: B599797 Get Quote

Disclaimer: Publicly available experimental data for 5-Hydroxy-2-methyl-4-nitrobenzoic acid
(CAS: 199929-14-1) is limited. This document provides foundational information based on its

chemical structure and includes data for structurally related isomers to offer context. General

experimental protocols for determining key physicochemical properties are also detailed.

Introduction
5-Hydroxy-2-methyl-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its

structure, featuring a hydroxyl, a methyl, and a nitro group, suggests a complex interplay of

electronic and steric effects that govern its chemical behavior and potential biological activity.

The carboxylic acid and phenolic hydroxyl groups provide acidic protons, while the nitro group

acts as a strong electron-withdrawing group, influencing the molecule's acidity, reactivity, and

intermolecular interactions.[1][2] The methyl group, being electron-donating, further modulates

the electronic environment of the aromatic ring.[1]

While this specific isomer is not extensively documented, the broader class of substituted

hydroxy- and nitrobenzoic acids is significant in medicinal chemistry and materials science,

often serving as versatile intermediates in the synthesis of pharmaceuticals and other complex

organic molecules.[1][3][4]
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Quantitative experimental data for 5-Hydroxy-2-methyl-4-nitrobenzoic acid is not readily

available in published literature. The following tables summarize the known identifiers for the

target compound and provide experimental data for closely related isomers to serve as a

comparative reference.

Table 1: Core Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid

Property Value Source

CAS Number 199929-14-1 [5][6]

Molecular Formula C₈H₇NO₅ [5][6]

Molecular Weight 197.15 g/mol [5][6]

Melting Point Data Not Available

Boiling Point Data Not Available

Aqueous Solubility Data Not Available

pKa Data Not Available

LogP Data Not Available

Table 2: Physicochemical Data of Related Nitrobenzoic Acid Isomers

Compound CAS Number Melting Point (°C) Boiling Point (°C)

2-Methyl-4-

nitrobenzoic acid
1975-51-5 150-154 153 (at 1 mmHg)

3-Methyl-4-

nitrobenzoic acid
50630-61-0 216-218 (421-424 °F) Data Not Available

5-Hydroxy-2-

nitrobenzoic acid
610-37-7 170-171 455 (Predicted)

Note: The data in Table 2 is for comparative purposes only and does not represent the

properties of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
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General Experimental Protocols
While specific experimental details for the target compound are unavailable, the following

sections describe standard methodologies used to determine key physicochemical properties

for crystalline organic acids.

3.1. Determination of Melting Point

The melting point of a solid crystalline compound is a crucial indicator of purity. It is typically

determined using one of two primary methods:

Capillary Method: A small amount of the finely powdered, dry sample is packed into a thin-

walled capillary tube. The tube is placed in a melting point apparatus (e.g., a Büchi or Stuart

apparatus) alongside a calibrated thermometer or digital sensor. The temperature is raised at

a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range

is recorded from the temperature at which the first drop of liquid appears to the temperature

at which the entire sample becomes a clear liquid.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between

the sample and a reference as a function of temperature. A small, weighed amount of the

sample is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10

°C/min). The melting point is determined as the onset temperature or the peak temperature

of the endothermic event corresponding to the phase transition from solid to liquid.

3.2. Determination of Acid Dissociation Constant (pKa)

The pKa values for the carboxylic acid and phenolic hydroxyl groups can be determined by

potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration: A precise weight of the compound is dissolved in a suitable solvent,

typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The

solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under an

inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. A pH meter is used to record the

pH after each addition of the titrant. The pKa is determined from the half-equivalence point

on the resulting titration curve. For a molecule with two acidic protons, two inflection points

and two half-equivalence points would be expected.
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UV-Vis Spectrophotometry: This method is viable if the protonated and deprotonated forms

of the molecule have distinct UV-Vis absorption spectra. A series of buffer solutions with

known pH values are prepared. A constant concentration of the compound is added to each

buffer. The absorbance spectrum is recorded for each solution. By analyzing the changes in

absorbance at a specific wavelength as a function of pH, the pKa can be calculated using

the Henderson-Hasselbalch equation.

3.3. Determination of Aqueous Solubility

The equilibrium solubility can be measured using the shake-flask method.

Shake-Flask Method: An excess amount of the solid compound is added to a known volume

of purified water (or a specific buffer solution) in a sealed flask. The flask is agitated in a

constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to

ensure equilibrium is reached. After equilibration, the suspension is filtered to remove

undissolved solid. The concentration of the dissolved compound in the clear filtrate is then

quantified using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard

calibration curve.

Visualizations
As no specific biological signaling pathways involving 5-Hydroxy-2-methyl-4-nitrobenzoic
acid are documented, a generalized experimental workflow for characterizing the

physicochemical properties of a novel chemical entity is presented below.
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Workflow for Physicochemical Property Determination

Compound Acquisition & Purity

Property Measurement
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Synthesis & Purification
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Melting Point (DSC/Capillary)

Qualified Sample

pKa (Potentiometric Titration)

Qualified Sample

Solubility (Shake-Flask)

Qualified Sample

LogP (HPLC/Shake-Flask)

Qualified Sample

Data Analysis

Technical Report Generation

Click to download full resolution via product page

Caption: A generalized workflow for determining the key physicochemical properties of a

synthesized organic compound.

Conclusion
5-Hydroxy-2-methyl-4-nitrobenzoic acid represents a molecule of interest within the class of

substituted nitrobenzoic acids. However, a notable gap exists in the scientific literature
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regarding its specific, experimentally determined physicochemical properties. The

methodologies outlined in this guide provide a standard framework for researchers to

undertake such characterization. The acquisition of empirical data for this compound would be

invaluable for its potential application in drug discovery, chemical synthesis, and materials

science, enabling a more complete understanding of its behavior and facilitating its use as a

chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b599797?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b599797
https://www.benchchem.com/product/b3048662
https://www.chembk.com/en/chem/GEFITINIB%20-%20METHYL%205-HYDROXY%20-%204-METHOXY-2-%20NITROBENZOATE
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5498796.htm
https://chem-space.com/CSCS00000143311-FEC602
https://chem-space.com/CSCS00000143311-FEC602
https://www.chemcia.com/product_fl02.asp?id=17238
https://www.chemcia.com/product_fl02.asp?id=17238
https://www.benchchem.com/product/b599797#physicochemical-properties-of-5-hydroxy-2-methyl-4-nitrobenzoic-acid
https://www.benchchem.com/product/b599797#physicochemical-properties-of-5-hydroxy-2-methyl-4-nitrobenzoic-acid
https://www.benchchem.com/product/b599797#physicochemical-properties-of-5-hydroxy-2-methyl-4-nitrobenzoic-acid
https://www.benchchem.com/product/b599797#physicochemical-properties-of-5-hydroxy-2-methyl-4-nitrobenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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